tert-Butyl 5-oxo-octahydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate
Description
tert-Butyl 5-oxo-octahydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate is a bicyclic heterocyclic compound featuring a pyrrolidine ring fused to a pyridine moiety, with a tert-butyl carbamate protecting group and a ketone (oxo) substituent at position 3. This compound serves as a critical intermediate in pharmaceutical synthesis, particularly for bioactive molecules targeting enzymes or receptors requiring rigid, conformationally constrained scaffolds . Its fully saturated octahydro structure enhances stability, while the oxo group introduces polarity and reactivity for downstream derivatization.
Properties
Molecular Formula |
C12H20N2O3 |
|---|---|
Molecular Weight |
240.30 g/mol |
IUPAC Name |
tert-butyl 5-oxo-3,3a,4,6,7,7a-hexahydro-2H-pyrrolo[3,2-b]pyridine-1-carboxylate |
InChI |
InChI=1S/C12H20N2O3/c1-12(2,3)17-11(16)14-7-6-8-9(14)4-5-10(15)13-8/h8-9H,4-7H2,1-3H3,(H,13,15) |
InChI Key |
GBUYMNJLJVTOPZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2C1CCC(=O)N2 |
Origin of Product |
United States |
Preparation Methods
The synthesis of tert-Butyl 5-oxo-octahydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate involves several steps. One common method includes the reaction of a suitable pyrrolo[3,2-b]pyridine derivative with tert-butyl chloroformate under controlled conditions. The reaction typically requires a base such as triethylamine and is carried out in an inert atmosphere to prevent unwanted side reactions . Industrial production methods may involve similar synthetic routes but are optimized for larger scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
tert-Butyl 5-oxo-octahydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Scientific Research Applications
tert-Butyl 5-oxo-octahydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate is utilized in various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the study of reaction mechanisms and pathways.
Biology: The compound is used in biochemical assays and studies involving enzyme interactions and protein binding.
Medicine: Research involving this compound includes the development of potential therapeutic agents and drug discovery.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of tert-Butyl 5-oxo-octahydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting or modulating their activity. This interaction can affect various biochemical pathways, leading to changes in cellular functions .
Comparison with Similar Compounds
Core Structural Variations
The table below highlights key structural differences between the target compound and its analogs:
Key Observations :
- Oxo vs. Amino Groups: The 5-oxo group in the target compound enhances electrophilicity, enabling reactions like condensations or reductions, whereas 5-amino analogs (e.g., ) participate in coupling or acylation reactions .
- Saturation : The fully saturated octahydro structure in the target compound reduces ring strain and increases metabolic stability compared to unsaturated analogs (e.g., pyrazolo derivatives in ) .
Physicochemical Properties
- Polarity: The 5-oxo group increases polarity (logP ~1.5 estimated) compared to non-oxo analogs (logP ~2.3 for ). This impacts solubility, favoring polar solvents like DMSO or methanol.
- Thermal Stability : The saturated core and Boc group confer high thermal stability (decomposition >200°C), comparable to spiro derivatives in .
Biological Activity
tert-Butyl 5-oxo-octahydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate (CAS No. 1824346-37-3) is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological properties, and relevant case studies.
- Molecular Formula : C₁₂H₂₀N₂O₃
- Molecular Weight : 240.30 g/mol
- IUPAC Name : tert-butyl 5-oxo-3,3a,4,6,7,7a-hexahydro-2H-pyrrolo[3,2-b]pyridine-1-carboxylate
- CAS Registry Number : 1824346-37-3
Synthesis
The synthesis of this compound typically involves multi-step reactions including cyclization and functional group modifications to yield the final product. Specific methodologies may vary based on the desired purity and yield.
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrrolidine derivatives, particularly those with oxo groups. The compound has shown promising results against various cancer cell lines, including A549 lung adenocarcinoma cells.
In a comparative study:
- Compounds similar to tert-butyl 5-oxo-octahydro-1H-pyrrolo[3,2-b]pyridine demonstrated cytotoxicity with IC50 values significantly lower than standard chemotherapeutics like cisplatin. For instance, certain derivatives reduced A549 cell viability to approximately 66% at a concentration of 100 µM after 24 hours of exposure .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against multidrug-resistant pathogens. In vitro studies revealed:
- Significant inhibition against strains such as Staphylococcus aureus and Escherichia coli, which are known for their resistance to conventional antibiotics .
Study on Anticancer Activity
A study conducted on various 5-oxopyrrolidine derivatives demonstrated that specific substitutions on the pyrrolidine ring enhanced anticancer activity while maintaining lower toxicity towards non-cancerous cells. The most effective compounds were those with nitro-thiophene substituents .
Study on Antimicrobial Efficacy
Another investigation focused on the antimicrobial activity of similar compounds against resistant strains of Klebsiella pneumoniae and Pseudomonas aeruginosa. The results indicated that these derivatives could serve as potential leads for developing new antimicrobial agents targeting resistant infections .
Table: Summary of Biological Activities
| Activity Type | Target Organism/Cell Line | IC50/Effectiveness | Notes |
|---|---|---|---|
| Anticancer | A549 (Lung Cancer) | IC50 ~ 66% at 100 µM | Effective compared to cisplatin |
| Antimicrobial | Staphylococcus aureus | Significant inhibition | Effective against multidrug-resistant strains |
| Klebsiella pneumoniae | Significant inhibition | Potential for new drug development |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
